molecular formula C13H17N5O2 B2436220 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1002218-82-7

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2436220
CAS No.: 1002218-82-7
M. Wt: 275.312
InChI Key: SNMZZARKLLUWGR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring and a pyrimidine ring, both of which are common structures in organic chemistry . Pyrazoles are five-membered rings with two nitrogen atoms, and they are found in many biologically active compounds. Pyrimidines are six-membered rings with two nitrogen atoms, and they are key components of nucleic acids like DNA and RNA.

Scientific Research Applications

Synthesis and Derivative Compounds

  • A study by Rahmouni et al. (2014) describes the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are chemically related to the compound (Rahmouni et al., 2014).

  • Fahim et al. (2019) investigated novel pyrimidiopyrazole derivatives for antitumor activity, which is relevant for understanding the potential medicinal applications of similar compounds (Fahim et al., 2019).

Biological Activities

  • Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating possible applications in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

  • Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which includes compounds structurally similar to the one in focus (Bondock et al., 2008).

  • Abu-Melha (2013) investigated the antimicrobial activity of new heterocycles incorporating the pyrazolopyridine moiety, which is closely related to the compound (Abu-Melha, 2013).

Pharmaceutical Research

  • Dollé et al. (2008) conducted a study on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, focusing on their potential as selective ligands for imaging translocator proteins, which can be relevant for understanding the pharmaceutical potential of similar compounds (Dollé et al., 2008).

  • Latli et al. (2015) discussed a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium, a study that provides insight into the pharmaceutical development of related compounds (Latli et al., 2015).

Structural and Conformational Analysis

  • Narayana et al. (2016) performed a study on the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which is helpful in understanding the structural dynamics of similar compounds (Narayana et al., 2016).

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-7-5-8(2)18(16-7)13-15-10(4)9(3)12(20)17(13)6-11(14)19/h5H,6H2,1-4H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZZARKLLUWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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